tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Overview
Description
Tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, commonly referred to as TB5B3BMPPC, is a synthetic organic compound derived from the pyrazole family of heterocyclic compounds. It is used in a variety of scientific research applications, including drug development, biochemistry, and physiology. TB5B3BMPPC is known to have a wide range of biochemical and physiological effects, and is used in laboratory experiments due to its advantages and limitations.
Scientific Research Applications
Synthesis Methods and Chemical Properties
- Novel Synthesis Approaches : A study by Bobko et al. (2012) describes a novel and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the versatility of this compound in organic synthesis (Bobko et al., 2012).
- Structural Analysis : Research by Trilleras et al. (2008) focuses on the hydrogen-bonded structures of tert-butyl pyrazolo pyridines, highlighting the impact of minor changes in remote substituents on the molecular structure (Trilleras et al., 2008).
- Microwave-Assisted Synthesis : A study by Quiroga et al. (2010) presents a microwave-assisted synthesis method for pyrazolo[3,4-b]pyridine derivatives, emphasizing a simple, environmentally friendly approach (Quiroga et al., 2010).
Chemical Reactions and Compounds
- Regioselectivity in Synthesis : Research by Martins et al. (2012) discusses the regioselectivity in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, demonstrating the compound's role in forming complex chemical structures (Martins et al., 2012).
- Hydrogen-Bonded Supramolecular Structures : Trilleras et al. (2008) also explore the supramolecular structures of tert-butyl pyrazolo pyridines, focusing on hydrogen-bonded chains and rings (Trilleras et al., 2008).
Potential Applications in Pharmacology and Materials Science
- Inhibitors of Protein Kinases : Vilkauskaitė et al. (2013) describe the synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines, potentially useful as inhibitors of protein kinases (Vilkauskaitė et al., 2013).
- Anionic Cascade Reactions : A study by Ivanov (2020) investigates the anionic cascade reactions of tert-butyl pyrazolo triazines, providing insights into complex chemical transformations (Ivanov, 2020).
Additional Research Insights
- Chemical Reactions with Nucleophilic Reagents : Pevzner (2003) discusses the reaction of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents, indicating broader applications in chemical synthesis (Pevzner, 2003).
- Synthesis of Partially Hydrogenated Compounds : Lebedˈ et al. (2012) provide methods for the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, underlining the compound's utility in producing specific chemical structures (Lebedˈ et al., 2012).
Properties
IUPAC Name |
tert-butyl 5-bromo-3-(bromomethyl)pyrazolo[3,4-b]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O2/c1-12(2,3)19-11(18)17-10-8(9(5-13)16-17)4-7(14)6-15-10/h4,6H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRAHKXBSKFZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)Br)C(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736397 | |
Record name | tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916258-26-9 | |
Record name | tert-Butyl 5-bromo-3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00736397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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